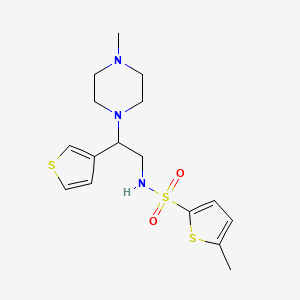
5-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H23N3O2S3 and its molecular weight is 385.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Overview of the Compound
- IUPAC Name : 5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide
- Molecular Formula : C16H23N3O2S3
- Molecular Weight : 385.56 g/mol
- CAS Number : 946304-42-3
The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Thiophene Ring : Starting from appropriate thiophene precursors.
- Piperazine Substitution : Introducing the piperazine group via nucleophilic substitution.
- Sulfonamide Formation : Reacting with sulfonyl chlorides to form the sulfonamide linkage.
These reactions often require specific catalysts and controlled conditions to optimize yield and purity .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene and piperazine have shown moderate to good efficacy against various bacterial strains . The presence of the sulfonamide group may enhance this activity by interfering with bacterial folic acid synthesis.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | Moderate to good | |
| Related Thiophene Derivative | High |
Inhibition of Cyclin-dependent Kinases (CDKs)
Thiophene-based sulfonamides have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain thiophene derivatives were found to inhibit CDK5, suggesting potential applications in cancer therapy . The mechanism involves binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly kinases involved in cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways.
- Antimicrobial Action : By disrupting bacterial metabolic pathways, it can exert bactericidal effects.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
-
Antimicrobial Screening : A study evaluated various thiophene derivatives for their antimicrobial properties, revealing that many exhibited significant activity against Gram-positive and Gram-negative bacteria .
- Table of Antimicrobial Activity Results
Compound Bacterial Strain Activity Level Compound A E. coli Moderate Compound B S. aureus High - Cancer Cell Line Studies : Another research effort focused on the inhibition of CDK5 by thiophene sulfonamides, demonstrating reduced proliferation in cancer cell lines treated with these compounds .
Eigenschaften
IUPAC Name |
5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S3/c1-13-3-4-16(23-13)24(20,21)17-11-15(14-5-10-22-12-14)19-8-6-18(2)7-9-19/h3-5,10,12,15,17H,6-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGXMCQEQLZTCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














